molecular formula C15H14O5 B6405693 4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid CAS No. 1261969-84-9

4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6405693
CAS No.: 1261969-84-9
M. Wt: 274.27 g/mol
InChI Key: KEWUFPHOGSWBOD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of two methoxy groups attached to the benzene ring, along with a hydroxyl group and a carboxylic acid group

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-13-6-4-9(8-14(13)20-2)11-5-3-10(15(17)18)7-12(11)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWUFPHOGSWBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690841
Record name 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-84-9
Record name 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. One common method is the Povarov cycloaddition reaction, followed by N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenolic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the hydroxyl group.

    3,4-Dimethoxyphenylpropanoic acid: Similar structure but has a propanoic acid group instead of a benzoic acid group.

    3,4-Dimethoxyphenethylamine: Similar structure but has an amine group instead of a carboxylic acid group.

Uniqueness

4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both methoxy and hydroxyl groups on the benzene ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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